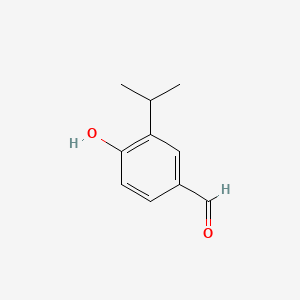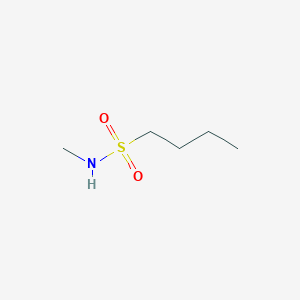
4-Hydroxy-3-isopropylbenzaldehyde
Descripción general
Descripción
4-Hydroxy-3-isopropylbenzaldehyde is an aromatic aldehyde with the molecular formula C10H12O2 and a molecular weight of 164.2 g/mol . This compound is characterized by the presence of a hydroxyl group (-OH) and an isopropyl group (-CH(CH3)2) attached to a benzene ring, along with an aldehyde group (-CHO). It is a naturally occurring organic compound found in the shikimate pathway, which is a metabolic process that produces aromatic amino acids such as phenylalanine, tyrosine, and tryptophan .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-isopropylbenzaldehyde can be synthesized through various synthetic routes. One common method involves the oxidation of 4-hydroxy-3-isopropylbenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions . Another method includes the Friedel-Crafts acylation of 4-hydroxyacetophenone followed by reduction and subsequent oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens, sulfonyl chlorides
Major Products Formed:
Oxidation: 4-Hydroxy-3-isopropylbenzoic acid
Reduction: 4-Hydroxy-3-isopropylbenzyl alcohol
Substitution: Various substituted derivatives depending on the reagent used
Aplicaciones Científicas De Investigación
4-Hydroxy-3-isopropylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Industry: It is used in the production of fragrances, flavors, and other aromatic compounds.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-3-isopropylbenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of tyrosine to melanin . This inhibition is crucial in reducing melanin production, making it a potential candidate for cosmetic applications.
Comparación Con Compuestos Similares
Cuminaldehyde (4-Isopropylbenzaldehyde): Similar in structure but lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-Hydroxybenzaldehyde: Lacks the isopropyl group, which affects its solubility and reactivity.
3-Hydroxy-4-isopropylbenzaldehyde: Positional isomer with different chemical properties and reactivity.
Uniqueness: 4-Hydroxy-3-isopropylbenzaldehyde is unique due to the presence of both hydroxyl and isopropyl groups on the benzene ring, which enhances its reactivity and makes it a versatile intermediate in various chemical syntheses.
Propiedades
IUPAC Name |
4-hydroxy-3-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-7,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMBMHNTAAHAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethanol, 2-[ethyl(1-ethynylcyclohexyl)amino]-](/img/structure/B3245382.png)








![Ethanol, 2-[2-[(4-methylphenyl)methoxy]ethoxy]-](/img/structure/B3245434.png)


